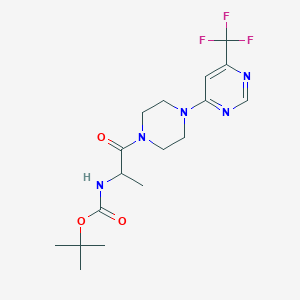

Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate

Description

Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate is a synthetic intermediate characterized by a tert-butyl carbamate group attached to a propan-2-yl backbone, which is further linked to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety.

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N5O3/c1-11(23-15(27)28-16(2,3)4)14(26)25-7-5-24(6-8-25)13-9-12(17(18,19)20)21-10-22-13/h9-11H,5-8H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHRFTYUXJUTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and trifluoroacetic acid.

Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction where the pyrimidine derivative reacts with piperazine.

Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, typically using tert-butyl chloroformate and a base such as triethylamine.

Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the trifluoromethyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Activity

Research has indicated that compounds similar to tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate exhibit significant anti-inflammatory properties. A study on related compounds showed promising results, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin in a carrageenan-induced rat paw edema model . This suggests that derivatives of the compound could be explored for their anti-inflammatory effects in clinical settings.

Case Study:

A series of carbamate derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating that modifications at the piperazine ring could enhance efficacy and selectivity towards COX enzymes, which are critical in inflammation pathways.

Neuropharmacological Research

2.1 Potassium Channel Antagonism

Tert-butyl derivatives have shown potential as potassium channel antagonists. In studies involving canine models, a t-butyl derivative demonstrated significant improvements in motor function in dogs with spinal cord injuries, indicating its neuroprotective properties . The absence of adverse effects with the t-butyl derivative compared to other treatments highlights its safety profile.

Data Table: Motor Function Improvement in Canine Models

| Treatment | Supported Stepping Score Improvement (%) | Adverse Effects |

|---|---|---|

| 4-Aminopyridine | 17.39 to 37.24 | Gastrointestinal upset |

| Tert-butyl Derivative | 16.85 to 29.18 | None reported |

Synthesis and Chemical Applications

3.1 Synthesis of Complex Molecules

This compound can serve as a versatile building block in organic synthesis. It has been utilized in palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines and other complex organic molecules . The ability to modify the piperazine and trifluoromethyl groups allows for a wide range of derivatives that can be tailored for specific biological activities.

Case Study:

In one study, tert-butyl carbamate was used to synthesize tetrasubstituted pyrroles, showcasing its utility in generating diverse chemical entities with potential pharmacological activities.

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological evaluations have been conducted to assess the safety of tert-butyl derivatives, particularly concerning reproductive and developmental toxicity. Studies indicated no significant genotoxicity or adverse effects at lower doses, establishing a no-observed-effect-level (NOEL) . This safety profile is crucial for advancing these compounds into clinical trials.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the piperazine ring facilitates its transport across cell membranes. The compound can modulate various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Pyrimidine Derivatives

Compound A: tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate ()

- Structural Differences :

- Cyclopentyl vs. propan-2-yl backbone.

- Pyrimidin-2-yl vs. pyrimidin-4-yl substitution.

- Additional isopropyl group on the cyclopentane ring.

- Synthesis : Utilizes a coupling reaction between a carboxylic acid and 2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine with BOP reagent, yielding a carbamate-linked product .

- Implications: The 2-pyrimidinyl substitution may alter electronic properties and binding interactions compared to the 4-substituted analog.

Compound B: Example 75 ()

- Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Key Contrasts :

- Pyrazolo[3,4-d]pyrimidine core vs. pyrimidine-piperazine.

- Chromen-4-one and fluorophenyl substituents.

- Data :

- Functional Impact: The chromenone and thiazole groups may confer fluorescence or redox activity, useful in imaging or enzyme inhibition applications.

Carbamate-Functionalized Pyrimidines

Compound C: tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()

- Structure : Simpler pyrimidine with hydroxy, fluoro, and methyl substituents.

- Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol).

- Key Differences :

- Lack of piperazine and propan-2-yl groups.

- Hydroxy group increases polarity, reducing membrane permeability compared to the target compound.

- Safety Data : Classified with unspecified hazards; highlights the importance of substituents in toxicity profiles .

Compound D: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

- Structure : Biphenyl group replaces pyrimidine-piperazine.

- However, absence of heterocyclic pharmacophores limits kinase-targeting utility .

Comparative Analysis Table

Research Findings and Implications

- Substitution Position : The 4-pyrimidinyl substitution in the target compound may enhance π-stacking interactions in enzyme binding pockets compared to 2-substituted analogs like Compound A .

- Trifluoromethyl Group : This moiety improves metabolic stability and lipophilicity, a shared advantage with Compounds A and B .

- Safety Considerations : While Compound C’s hazards are documented, the target compound’s safety profile remains uncharacterized in the evidence, necessitating further study .

Biological Activity

Tert-butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate, also known by its chemical identifier CID 11128969, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 253.33 g/mol. The structure includes a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity and lipophilicity.

Tert-butyl carbamates have been studied for their role as inhibitors in various biological pathways. The specific compound has shown promise as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By blocking this pathway, the compound may enhance T cell activation and proliferation, potentially improving anti-tumor responses.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively inhibit PD-L1 interactions. For instance, a study identified small molecule inhibitors that significantly blocked PD-L1 binding in transgenic mouse T cells, resulting in increased immune response against tumor cells .

Data Table of Biological Activities

Case Study 1: PD-L1 Inhibition

A recent study evaluated several small molecules targeting the PD-1/PD-L1 interaction. Among these, compounds structurally related to tert-butyl carbamates showed effective inhibition at nanomolar concentrations. These findings suggest that modifications to the carbamate structure can lead to enhanced biological activity against cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that the presence of a trifluoromethyl group on the pyrimidine ring significantly increases the potency of the compound. The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins involved in immune regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.